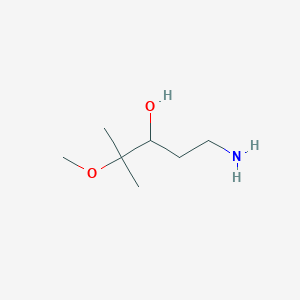

1-Amino-4-methoxy-4-methylpentan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-amino-4-methoxy-4-methylpentan-3-ol |

InChI |

InChI=1S/C7H17NO2/c1-7(2,10-3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3 |

InChI Key |

VDHDVEIBSFDLHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CCN)O)OC |

Origin of Product |

United States |

Structural Classification and Significance in the Field of Multifunctional Aliphatic Amino Alcohols

1-Amino-4-methoxy-4-methylpentan-3-ol is categorized as a multifunctional aliphatic amino alcohol. This classification arises from the presence of three key functional groups within its acyclic carbon framework: a primary amine (-NH2), a hydroxyl group (-OH), and an ether group (-OCH3). The strategic placement of these groups on a substituted pentanol (B124592) backbone imparts a unique combination of chemical properties.

The presence of both an amino group and a hydroxyl group classifies it as an amino alcohol. These compounds are significant in organic synthesis, serving as versatile building blocks and chiral auxiliaries. The relationship between the amine and alcohol functionalities is crucial; in this case, they are separated by two carbon atoms, designating it as a γ-amino alcohol (or 3,1-amino alcohol). This spatial arrangement influences its conformational flexibility and reactivity.

Furthermore, the molecule contains a methoxy (B1213986) group and a tertiary carbon center, which adds to its structural complexity. The ether linkage introduces a site for potential hydrogen bonding and alters the compound's polarity and solubility characteristics compared to a simple amino alcohol. The tertiary carbon, bonded to the hydroxyl group, influences the reactivity of the alcohol, making it a tertiary alcohol.

Multifunctional β-amino alcohols have been investigated as bio-based amine curing agents. rsc.org The incorporation of multiple functional groups, as seen in this compound, allows for a wide range of chemical transformations and potential applications in materials science and medicinal chemistry. For instance, amino alcohols are foundational to the development of degradable poly(ester amide) elastomers. nih.gov

Table 1: Structural Features of this compound

| Feature | Description |

| Backbone | Pentanol |

| Primary Functional Groups | Amine (-NH2), Hydroxyl (-OH), Ether (-OCH3) |

| Classification | Multifunctional Aliphatic Amino Alcohol |

| Amine Position | Carbon 1 |

| Hydroxyl Position | Carbon 3 |

| Methoxy Position | Carbon 4 |

| Methyl Position | Carbon 4 |

| Alcohol Type | Tertiary |

| Amino Alcohol Type | γ-Amino Alcohol |

Overview of Research Trajectories Pertinent to Substituted Pentanols and Amino Ether Systems

Research into substituted pentanols and molecules containing both amino and ether functionalities reveals several significant scientific trends. These areas of study provide a context for understanding the potential importance of 1-Amino-4-methoxy-4-methylpentan-3-ol.

Substituted pentanols are explored for their diverse applications, ranging from solvents to synthetic intermediates. The introduction of various substituents onto the pentane (B18724) chain allows for the fine-tuning of physical and chemical properties such as boiling point, viscosity, and reactivity. For example, the related compound 4-methoxy-4-methyl-2-pentanone (B89442) is a known solvent. nist.gov

Amino-ether systems, molecules containing both amine and ether groups, are of considerable interest in medicinal chemistry and materials science. The combination of these two functional groups can lead to compounds with specific biological activities or unique material properties. Research has focused on the synthesis of amino ethers with potential pharmacological activity. researchgate.net The nitrogen atom of the amine can be a key site for biological interactions, while the ether group can modulate the molecule's lipophilicity and metabolic stability.

The synthesis of amino alcohols, in general, is a topic of significant research interest. researchgate.netuni-muenster.de Efficient methods for their production are sought after due to their utility as building blocks for more complex molecules, including pharmaceuticals and natural products. uni-muenster.de For instance, vicinal amino alcohols are found in beta-blockers. uni-muenster.de The development of stereoselective syntheses is particularly important, as the biological activity of chiral amino alcohols is often dependent on their specific stereochemistry.

Rationale for Advanced Academic Investigation of 1 Amino 4 Methoxy 4 Methylpentan 3 Ol

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, key strategic bond disconnections can be identified next to the heteroatoms (oxygen and nitrogen), which often correspond to reliable bond-forming reactions. amazonaws.com

Two primary disconnections are considered:

C-N Bond Disconnection: This disconnection at the C1-amine position suggests the introduction of the amino group late in the synthesis. This can be achieved through methods like reductive amination of a corresponding aldehyde or reduction of a nitrile.

C-O Bond Disconnection (at the alcohol): Disconnecting the C3-hydroxyl group points towards a precursor ketone, specifically 1-methoxy-4-methylpentan-3-one. nih.gov The alcohol can then be formed via reduction of the carbonyl group.

C-O Bond Disconnection (at the ether): A disconnection at the methoxy group suggests the formation of the ether linkage, possibly through a Williamson ether synthesis or regioselective alkylation of a corresponding diol.

These disconnections lead to logical precursors and inform the development of convergent and efficient synthetic routes.

| Disconnection | Bond Cleaved | Potential Precursor(s) | Synthetic Strategy |

|---|---|---|---|

| Amine Introduction | C1-N | 4-methoxy-4-methyl-1-oxopentan-3-ol or corresponding aldehyde | Reductive Amination |

| Alcohol Formation | C3-OH | 1-Amino-4-methoxy-4-methylpentan-3-one | Carbonyl Reduction |

| Ether Formation | C4-O(Me) | 1-Amino-4-methylpentane-3,4-diol | Williamson Ether Synthesis |

Development of Precursor-Based Synthesis Strategies

Based on the retrosynthetic analysis, several precursor-based strategies can be devised to synthesize this compound.

A common and effective method for generating the amino alcohol moiety involves the reduction of suitable carbonyl-containing precursors.

Ketone Reduction: The reduction of a ketone precursor, such as 1-amino-4-methoxy-4-methylpentan-3-one, would yield the desired alcohol functionality. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for such transformations.

Nitrile and Oxime Reduction: If the synthesis proceeds through a route where a nitrile or an oxime is formed at the C1 position, these functional groups can be reduced to the primary amine. Catalytic hydrogenation or treatment with reagents like LiAlH₄ can accomplish the reduction of both nitriles and oximes to the corresponding amine.

Reductive amination is a powerful tool for forming carbon-nitrogen bonds. This methodology could be applied to a ketone precursor to introduce the amine and form the alcohol in a sequential or concurrent manner.

In a potential synthetic route, 4-methoxy-4-methylpentan-3-one could undergo reductive amination. This process involves the reaction of the ketone with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. The choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial for the success of this one-pot reaction.

The methoxy group at the C4 position can be introduced via several etherification strategies.

Williamson Ether Synthesis: A classic approach would involve the deprotonation of a hydroxyl group at the C4 position of a suitable precursor, such as 1-amino-4-methylpentane-3,4-diol, with a strong base like sodium hydride (NaH) to form an alkoxide. This alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether.

Regioselective Alkylation: In a diol precursor, achieving regioselective methylation of the C4 hydroxyl group over the C3 hydroxyl group would be a key challenge. This could potentially be addressed through the use of protecting groups to differentiate the reactivity of the two hydroxyl groups.

Stereoselective and Asymmetric Synthesis Approaches

Given that this compound contains at least one stereocenter at the C3 position, controlling the stereochemistry is a critical aspect of its synthesis. Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric excess. diva-portal.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.orgnih.gov Subsequent reactions, such as an aldol (B89426) addition to form the carbon skeleton, would proceed with high diastereoselectivity controlled by the chiral auxiliary. Following the stereoselective reaction, the auxiliary is cleaved to reveal the chiral alcohol, and further functional group manipulations would lead to the final product. This approach allows for the synthesis of specific stereoisomers of the target molecule. acs.org

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | High levels of stereocontrol, well-established methodologies. acs.orgwikipedia.org | Requires additional steps for attachment and removal of the auxiliary. acs.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Highly efficient (substoichiometric catalyst), atom economical. | Catalyst development and optimization can be challenging. |

Asymmetric Catalysis in C-C and C-N Bond Formation (e.g., enzymatic transamination for chiral amines)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including amino alcohols. Enzymatic transamination, in particular, has emerged as a highly efficient and stereoselective method for the synthesis of chiral amines from prochiral ketones. This approach utilizes transaminase enzymes, which catalyze the transfer of an amino group from an amino donor to a ketone substrate.

In the context of synthesizing this compound, a plausible precursor would be the corresponding β-hydroxy ketone, 1-amino-4-methoxy-4-methylpentan-3-one. An (R)- or (S)-selective ω-transaminase could then be employed to asymmetrically aminate the ketone, yielding the desired chiral amino alcohol with high enantiomeric excess. The use of ω-transaminases is advantageous as they can accept a wide range of substrates, often with excellent stereoselectivity. For instance, a robust (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been successfully used for the asymmetric reductive amination of various α-hydroxy ketones, achieving over 99% enantiomeric excess (ee) and high conversions. researchgate.net

The general mechanism for enzymatic transamination involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which accepts the amino group from an amino donor (like L-alanine or isopropylamine) to form pyridoxamine (B1203002) 5'-phosphate (PMP). PMP then transfers the amino group to the ketone substrate, regenerating PLP and forming the chiral amine product. mdpi.com

| Enzyme/Catalyst | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| ω-Transaminase (e.g., from Mycobacterium vanbaalenii) | α-hydroxy ketones | High stereoselectivity, mild reaction conditions. | >99% |

| Engineered Amine Dehydrogenase (AmDH) | α-hydroxy ketones | High enantioselectivity and conversion rates. nih.gov | >99% |

| Chiral Ruthenium Catalyst | N-benzoyloxycarbamates (for intramolecular C-H amination) | Applicable to non-activated C-H bonds, recyclable catalyst. sciengine.com | Up to 99% |

Diastereoselective Synthesis Strategies and Control of Stereocenters

Given that this compound possesses two stereocenters, diastereoselective synthesis is crucial for controlling the relative stereochemistry of the amino and hydroxyl groups. A common strategy involves the diastereoselective reduction of a suitable precursor, such as an N-protected β-amino ketone. The choice of reducing agent and protecting group on the nitrogen atom can significantly influence the stereochemical outcome, leading to either the syn- or anti-diastereomer.

For example, the reduction of N-acyl protected β-amino ketones with samarium(II) iodide in the presence of methanol (B129727) has been shown to produce syn-1,3-amino alcohols with good diastereoselectivity. nih.gov Conversely, the reduction of N-aryl protected β-amino ketones under similar conditions favors the formation of the anti-1,3-amino alcohol. nih.gov This divergence in stereoselectivity is attributed to the different chelation properties of the N-protecting groups with the reducing agent.

Another powerful method is the Narasaka-Prasad reduction, which allows for the highly diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. This method involves chelation of the β-hydroxy ketone with a boron agent, followed by intramolecular delivery of a hydride, leading to the syn-diol with high diastereoselectivity. A similar strategy could be adapted for β-amino ketones to achieve the desired syn-amino alcohol.

| Precursor Type | Reducing Agent/Method | Major Diastereomer | Reported Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Acyl β-Amino Ketone | SmI2-MeOH | syn-1,3-Amino Alcohol nih.gov | Up to 90:10 |

| N-Aryl β-Amino Ketone | SmI2-MeOH | anti-1,3-Amino Alcohol nih.gov | High selectivity |

| β-Hydroxy Ketone | Narasaka-Prasad Reduction (Bu2BOMe, NaBH4) | syn-1,3-Diol | High d.r. |

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a racemic or diastereomeric mixture of this compound, chiral resolution techniques can be employed to separate the desired stereoisomer. A classical and widely used method is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent.

Tartaric acid and its derivatives are common resolving agents for amines. For instance, L-(+)-tartaric acid can be used to form diastereomeric salts with a racemic amino alcohol. google.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. The less soluble salt will crystallize out of the solution, and after separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. This method has been successfully applied to the resolution of various amino alcohols, achieving high optical purity. google.comrsc.org

| Resolving Agent | Substrate Type | Principle of Separation | Reported Optical Purity |

|---|---|---|---|

| L-(+)-Tartaric Acid | Racemic Amino Alcohols | Formation and fractional crystallization of diastereomeric salts. google.com | High enantiomeric excess (e.g., 95-99% ee) google.com |

| Dibenzoyl-L-tartaric acid | Racemic Amino Alcohols | Formation and fractional crystallization of diastereomeric salts. | Partial to good resolution chimia.ch |

| (S)-Mandelic acid | Racemic Alcohols | Formation of an insoluble diastereomeric salt with one enantiomer. wikipedia.org | High optical purity after separation. wikipedia.org |

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Factors such as temperature, solvent, catalyst loading, and reaction time can have a profound impact on the yield and stereoselectivity of a reaction.

For instance, in the catalytic asymmetric C-H amination to form β-amino alcohols, the choice of acid co-catalyst and temperature can significantly affect both the yield and the enantioselectivity. nih.gov It has been observed that bulkier acids can lead to optimal efficiency and stereocontrol. nih.gov Similarly, in Grignard additions to ketones, which could be a key step in constructing the carbon skeleton of this compound, temperature control is crucial to minimize side reactions and improve the yield of the desired tertiary alcohol.

Systematic screening of these parameters using design of experiments (DoE) can lead to the identification of optimal conditions that maximize the yield and selectivity of the desired product.

| Reaction Parameter | Effect on Reaction | Example |

|---|---|---|

| Temperature | Can influence reaction rate, selectivity, and stability of reactants and products. | In catalytic C-H amination, lower temperatures often improve enantioselectivity. nih.gov |

| Solvent | Affects solubility, reaction rates, and can influence stereoselectivity. | Coordinating solvents can accelerate certain N-transfer reactions. rsc.org |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Optimizing catalyst loading in asymmetric synthesis can balance reaction time and cost. |

| Acid Co-catalyst | Can play a pivotal role in controlling efficiency and selectivity. | Bulkier acids can improve yield and stereocontrol in some C-H amination reactions. nih.gov |

Application of Green Chemistry Principles in Synthetic Route Design (e.g., solvent selection, atom economy)

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact and enhance sustainability. Key considerations include the use of safer solvents, maximization of atom economy, and the use of catalytic rather than stoichiometric reagents.

Solvent Selection: The choice of solvent is a major contributor to the environmental footprint of a chemical process. Green solvent selection guides recommend the use of solvents with low toxicity, high biodegradability, and low environmental impact, such as water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), while discouraging the use of hazardous solvents like chloroform (B151607) and benzene. whiterose.ac.uknih.gov For the synthesis of amino alcohols, water has been demonstrated as a viable green solvent for certain reactions.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. Biocatalytic processes, such as enzymatic transamination, often exhibit high atom economy as they are highly selective and can be conducted in aqueous media. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound | Benefits |

|---|---|---|

| Safer Solvents | Utilizing water, ethanol, or bio-derived solvents like 2-MeTHF. whiterose.ac.uknih.gov | Reduced toxicity, improved safety, and lower environmental impact. |

| Atom Economy | Employing addition reactions and catalytic methods to maximize the incorporation of reactant atoms into the final product. numberanalytics.com | Minimized waste generation and improved resource efficiency. |

| Catalysis (especially Biocatalysis) | Using enzymes like transaminases for asymmetric synthesis. rsc.org | High selectivity, mild reaction conditions, reduced waste, and potential for catalyst recycling. |

Reactivity of the Primary Amine Functional Group

The primary amine group in this compound serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a variety of substitution and condensation reactions.

Nucleophilic Substitution Reactions (e.g., with halogenating agents)

Primary amines are known to react with alkyl halides in nucleophilic substitution reactions. The reaction with this compound and a halogenating agent, such as an alkyl halide (R-X), proceeds via an Sɴ2 mechanism. The amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemistrysteps.com This process, known as N-alkylation, can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts if an excess of the alkylating agent is used. commonorganicchemistry.com The initial reaction forms the salt of the corresponding secondary amine. chemistrysteps.com

A deaminative halogenation process represents another pathway for substitution, where the primary amino group can be replaced by a halide. Modern synthetic methods allow for the direct conversion of aliphatic primary amines into the corresponding organic halides under mild conditions using specialized reagents. masterorganicchemistry.combyjus.com

Table 1: Representative Nucleophilic Substitution Reactions of the Amine Group This table presents hypothetical data based on established chemical principles for primary amines.

| Reactant | Reagent | Conditions | Product |

| This compound | Bromoethane (1 equiv.) | Ethanolic solution, 373 K | N-Ethyl-1-amino-4-methoxy-4-methylpentan-3-ol hydrobromide |

| This compound | N-anomeric amide/NCS | MeCN | 1-Chloro-4-methoxy-4-methylpentan-3-ol |

Formation of Amides, Carbamates, and Ureas

The nucleophilic nature of the primary amine allows it to readily react with carboxylic acid derivatives to form amides. This reaction, known as acylation, typically involves the reaction of the amine with acid chlorides or anhydrides. The reaction is often conducted in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion. commonorganicchemistry.com

The formation of carbamates and ureas follows similar mechanistic pathways. Carbamates are synthesized by reacting the amine with chloroformates, while ureas are formed through a reaction with isocyanates. In each case, the nitrogen atom attacks the electrophilic carbonyl carbon of the reagent.

Table 2: Acylation and Related Reactions of the Amine Group This table presents hypothetical data based on established chemical principles for primary amines.

| Reagent | Reaction Type | Conditions | Product |

| Acetyl Chloride | Acylation (Amide Formation) | Pyridine, 0°C to RT | N-(3-hydroxy-4-methoxy-4-methylpentyl)acetamide |

| Ethyl Chloroformate | Carbamate Formation | Triethylamine, CH₂Cl₂ | Ethyl (3-hydroxy-4-methoxy-4-methylpentyl)carbamate |

| Phenyl Isocyanate | Urea Formation | THF, RT | 1-(3-hydroxy-4-methoxy-4-methylpentyl)-3-phenylurea |

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the final imine product. This reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemistrysteps.com

Reactivity of the Secondary Hydroxyl Functional Group

The secondary hydroxyl group on the third carbon of the molecule's backbone exhibits reactivity characteristic of secondary alcohols, primarily involving oxidation, esterification, and etherification.

Oxidation Reactions (e.g., to carbonyl functionalities)

The secondary alcohol group can be oxidized to a ketone. This transformation can be achieved using a variety of oxidizing agents. libretexts.org Strong oxidizing agents, such as chromic acid (H₂CrO₄, prepared from CrO₃ or Na₂Cr₂O₇ in sulfuric acid) or potassium permanganate (KMnO₄), readily convert secondary alcohols to ketones. chemistrysteps.combritannica.com Milder reagents like pyridinium chlorochromate (PCC) also effectively achieve this oxidation without affecting other sensitive parts of the molecule. britannica.com The oxidation of a secondary alcohol stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

The mechanism for chromic acid oxidation involves the formation of a chromate ester intermediate. A subsequent E2-like elimination reaction, where a base removes the proton from the alcohol carbon, leads to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com

Table 3: Oxidation of the Secondary Hydroxyl Group This table presents hypothetical data based on established chemical principles for secondary alcohols.

| Oxidizing Agent | Solvent | Conditions | Product |

| Chromic Acid (Jones Reagent) | Acetone | 0°C | 1-Amino-4-methoxy-4-methylpentan-3-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-Amino-4-methoxy-4-methylpentan-3-one |

| Sodium Hypochlorite (NaClO) | Acetic Acid | Room Temperature | 1-Amino-4-methoxy-4-methylpentan-3-one |

Esterification and Etherification Reactions

The hydroxyl group can participate in esterification reactions with carboxylic acids, typically under acidic catalysis. This reversible reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. chemguide.co.uk The reaction is driven to completion by removing water. Alternatively, esters can be formed under milder conditions by reacting the alcohol with more reactive acyl chlorides or acid anhydrides. byjus.com

Etherification can be accomplished via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the secondary alcohol using a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide then acts as a nucleophile in an Sɴ2 reaction with a primary alkyl halide to form the ether. masterorganicchemistry.com

Substitution Reactions (e.g., with halogenating agents)

The hydroxyl group in this compound is a secondary alcohol, which influences its reactivity in substitution reactions. Direct displacement of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide ion (OH⁻) reactory.app. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions with halogenating agents.

One common method for this activation is protonation of the hydroxyl group under strongly acidic conditions, using hydrogen halides (HX) such as HBr or HI. libretexts.org The protonated hydroxyl group becomes a good leaving group (H₂O), which can then be displaced by the halide ion.

The mechanism of this substitution reaction can proceed via either an Sₙ1 or Sₙ2 pathway. For a secondary alcohol like the one in this compound, both mechanisms are possible, and the predominant pathway can be influenced by the reaction conditions and the specific hydrogen halide used. youtube.com

Sₙ1 Mechanism: This pathway involves the formation of a secondary carbocation intermediate after the departure of the water molecule. This carbocation can then be attacked by the halide ion. However, secondary carbocations are prone to rearrangement to a more stable carbocation if a suitable hydride or alkyl shift is possible. In the case of this compound, rearrangement is a possibility.

Sₙ2 Mechanism: This pathway involves a backside attack by the halide ion on the carbon atom bearing the protonated hydroxyl group, leading to inversion of stereochemistry if the carbon is chiral. This mechanism is more likely with less hindered secondary alcohols and with more nucleophilic halides like bromide and iodide. chemistrysteps.com

Alternative halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert the alcohol to the corresponding alkyl halide, often with a higher yield and better control over the reaction mechanism, typically favoring an Sₙ2 pathway. chemistrysteps.com

| Halogenating Agent | Plausible Mechanism | Expected Major Product | Key Considerations |

|---|---|---|---|

| HBr (conc.) | Sₙ1/Sₙ2 mixture | 1-Amino-3-bromo-4-methoxy-4-methylpentane | Potential for carbocation rearrangement in the Sₙ1 pathway. |

| HI (conc.) | Primarily Sₙ2 | 1-Amino-3-iodo-4-methoxy-4-methylpentane | Iodide is a strong nucleophile, favoring the Sₙ2 mechanism. |

| SOCl₂ in pyridine | Sₙ2 | 1-Amino-3-chloro-4-methoxy-4-methylpentane | Pyridine is used to neutralize the HCl byproduct. |

| PBr₃ | Sₙ2 | 1-Amino-3-bromo-4-methoxy-4-methylpentane | Generally proceeds with inversion of configuration. |

Reactivity and Stability of the Ether Functional Group

Ethers are generally considered to be chemically inert and are often used as solvents for this reason. masterorganicchemistry.com The methoxy group in this compound is a simple alkyl ether. The C-O bond of an ether is quite strong, and cleavage of this bond requires harsh reaction conditions.

The most common method for ether cleavage is treatment with strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The mechanism of ether cleavage can also be Sₙ1 or Sₙ2.

In the case of the methoxy group in this compound, the carbon of the methyl group is sterically unhindered, making it susceptible to an Sₙ2 attack by a halide ion. This would result in the formation of methyl iodide and the corresponding alcohol.

The other carbon of the ether linkage is quaternary, which would favor an Sₙ1 mechanism if a stable carbocation could be formed. However, the formation of a quaternary carbocation is generally not favored.

Therefore, the most likely pathway for the cleavage of the methoxy group in this compound under strong acidic conditions is an Sₙ2 reaction, leading to the formation of a diol and a methyl halide.

Under basic or neutral conditions, the ether linkage is highly stable and unreactive.

| Condition | Reactivity | Plausible Products of Cleavage |

|---|---|---|

| Strong Acid (e.g., HI, HBr) | Cleavage occurs | 1-Amino-4-hydroxy-4-methylpentan-3-ol and Methyl Halide |

| Dilute Acid | Generally stable | No reaction |

| Strong Base (e.g., NaH) | Stable | No reaction |

| Weak Base (e.g., NaHCO₃) | Stable | No reaction |

| Neutral | Stable | No reaction |

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The structure of this compound, being a γ-amino alcohol, is well-suited for intramolecular cyclization reactions. nih.gov The amino group can act as a nucleophile and attack the carbon atom bearing the hydroxyl group, leading to the formation of a five-membered ring, a pyrrolidine derivative.

For this reaction to occur, the hydroxyl group must first be converted into a good leaving group, as discussed in the section on substitution reactions. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

The rate of this intramolecular cyclization is expected to be enhanced by the Thorpe-Ingold effect , also known as the gem-dimethyl effect. wikipedia.orgchem-station.com The presence of the two methyl groups on the carbon adjacent to the methoxy group increases the steric hindrance, which brings the amino and hydroxyl groups closer together, thereby promoting the ring-closing reaction. wikipedia.org

The cyclization would likely proceed through an intramolecular Sₙ2 mechanism, with the amino group attacking the carbon bearing the activated hydroxyl group, leading to the formation of a 3-methoxy-3-methyl-2-(hydroxymethyl)pyrrolidinium salt under acidic conditions, which can be neutralized to the corresponding pyrrolidine derivative.

Detailed Investigation of Reaction Mechanisms and Kinetics

A detailed investigation into the reaction mechanisms and kinetics of this compound would involve a combination of experimental and computational studies.

For the substitution reactions , kinetic studies could determine the reaction order with respect to the amino alcohol and the halogenating agent, providing insight into the mechanism. For example, a first-order dependence on the amino alcohol and the halogenating agent would be consistent with an Sₙ2 mechanism. The stereochemical outcome of the reaction could also be studied to determine if inversion of configuration occurs, which is characteristic of an Sₙ2 pathway.

For the intramolecular cyclization , the rate of reaction could be measured under different conditions of temperature and pH to determine the activation energy and the optimal conditions for cyclization. The effect of the gem-dimethyl group on the reaction rate could be investigated by comparing the cyclization rate of this compound with that of an analogous compound lacking the gem-dimethyl groups. This would provide a quantitative measure of the Thorpe-Ingold effect for this system. wpmucdn.com

Computational studies, such as density functional theory (DFT) calculations, could be used to model the transition states of the various possible reaction pathways and to calculate their activation energies. This would provide a theoretical basis for understanding the observed reaction mechanisms and selectivities.

Studies on Protonation Equilibria and Acid-Base Reactivity

This compound possesses two functional groups that can participate in acid-base equilibria: the amino group and the hydroxyl group.

The amino group is basic and will be protonated in acidic solutions to form an ammonium ion (-NH₃⁺). The pKa of the conjugate acid of a typical primary amine is around 10-11. libretexts.org

The hydroxyl group is weakly acidic and can be deprotonated in the presence of a strong base to form an alkoxide ion (-O⁻). The pKa of a typical secondary alcohol is around 16-18.

The ether group is a very weak base and can be protonated only in very strong acids.

The protonation state of the molecule will therefore depend on the pH of the solution.

At a low pH (highly acidic), both the amino group and the ether oxygen will be protonated.

At a neutral pH , the amino group will be predominantly in its protonated form (-NH₃⁺), while the hydroxyl group will be in its neutral form (-OH). The molecule will exist as a cation.

At a high pH (highly basic), the amino group will be in its neutral form (-NH₂), and the hydroxyl group may be deprotonated to an alkoxide (-O⁻).

The pKa values of the amino and hydroxyl groups can be determined experimentally by potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added. The pKa values can then be determined from the titration curve.

| Functional Group | Estimated pKa | Protonation State at pH 2 | Protonation State at pH 7 | Protonation State at pH 12 |

|---|---|---|---|---|

| Amino Group (-NH₂) | ~10.5 (for -NH₃⁺) | -NH₃⁺ | -NH₃⁺ | -NH₂ |

| Hydroxyl Group (-OH) | ~17 | -OH | -OH | -O⁻ (partially) |

| Ether Group (-OCH₃) | Very low (for -O⁺HCH₃) | -O⁺HCH₃ | -OCH₃ | -OCH₃ |

Derivatization and Functionalization of 1 Amino 4 Methoxy 4 Methylpentan 3 Ol

Synthesis of Novel Amino Alcohol Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of derivatives from a lead compound is a cornerstone of medicinal chemistry, enabling the systematic exploration of the structure-activity relationship (SAR). For 1-Amino-4-methoxy-4-methylpentan-3-ol, derivatization can be targeted at the amino and hydroxyl functionalities to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The primary amine serves as a key handle for modification. Acylation reactions with a variety of acyl chlorides or anhydrides can be employed to introduce a diverse range of substituents. For instance, reaction with acetyl chloride would yield the corresponding acetamide, while benzoyl chloride would introduce a benzamide moiety. These modifications can alter the hydrogen bonding capacity and steric bulk around the nitrogen atom, which can be critical for biological interactions. Furthermore, reductive amination with aldehydes or ketones can be utilized to introduce alkyl groups, leading to the formation of secondary or tertiary amines.

The hydroxyl group can be targeted through esterification or etherification reactions. Esterification with various carboxylic acids or their activated derivatives can introduce ester functionalities with varying chain lengths and electronic properties. Etherification, for example, through a Williamson ether synthesis, could be used to introduce different alkyl or aryl groups at the hydroxyl position, further diversifying the chemical space.

These synthetic strategies allow for the creation of a matrix of compounds where the substituents at the amino and hydroxyl groups are systematically varied. Subsequent biological evaluation of these derivatives can provide valuable insights into the structural requirements for a desired activity.

| Derivative Name | Modification Site | Reagent | Potential Application |

| N-Acetyl-1-amino-4-methoxy-4-methylpentan-3-ol | Amino Group | Acetyl Chloride | SAR Studies |

| N-Benzoyl-1-amino-4-methoxy-4-methylpentan-3-ol | Amino Group | Benzoyl Chloride | SAR Studies |

| O-Acetyl-1-amino-4-methoxy-4-methylpentan-3-ol | Hydroxyl Group | Acetic Anhydride (B1165640) | SAR Studies |

| N,N-Dimethyl-1-amino-4-methoxy-4-methylpentan-3-ol | Amino Group | Formaldehyde/Formic Acid | SAR Studies |

Preparation of Chiral Ligands and Organocatalysts for Asymmetric Transformations

Chiral amino alcohols are privileged structures in the field of asymmetric catalysis, serving as precursors to a wide array of chiral ligands and organocatalysts. The stereogenic center in this compound makes it an attractive candidate for such applications.

The amino and hydroxyl groups can be used as anchoring points for the coordination of metal centers. For example, reaction with salicylaldehyde derivatives can lead to the formation of Schiff base ligands. These ligands can then be complexed with various transition metals to form chiral catalysts for reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the substituents on the amino alcohol backbone, can be fine-tuned to achieve high enantioselectivity in these transformations.

Furthermore, this compound can be a building block for the synthesis of purely organic catalysts. For instance, it can be incorporated into the structure of prolinol-derived catalysts, which are known to be effective in a variety of asymmetric reactions, including aldol (B89426) and Michael additions. The inherent chirality of the amino alcohol would be transferred to the catalyst, directing the stereochemical outcome of the reaction.

| Ligand/Catalyst Type | Synthetic Approach | Potential Catalytic Application |

| Chiral Schiff Base Ligand | Condensation with a substituted salicylaldehyde | Asymmetric epoxidation |

| Chiral Oxazoline Ligand | Cyclization with a nitrile | Asymmetric allylic alkylation |

| Chiral Organocatalyst | Incorporation into a proline-based scaffold | Asymmetric aldol reaction |

Design and Synthesis of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound unit can be integrated into larger, more complex molecular scaffolds to create novel chemical entities with unique three-dimensional structures. This is particularly relevant in the design of peptidomimetics and other macrocyclic structures.

The amino and hydroxyl groups provide two points of connectivity, allowing the molecule to be used as a chiral building block in multi-step syntheses. For example, the amine can be coupled with an amino acid, and the hydroxyl group can be used to form an ester or ether linkage, thereby incorporating the amino alcohol into a peptide-like chain. This can be used to introduce conformational constraints or to mimic a specific secondary structure of a peptide.

Ring-closing metathesis is another powerful tool that can be employed. By attaching alkenyl chains to both the amino and hydroxyl groups, a macrocyclic structure can be formed. The size and conformation of the resulting ring can be controlled by the length of the alkenyl chains. These complex scaffolds can serve as platforms for the development of new drugs or as probes for studying biological processes.

| Scaffold Type | Key Synthetic Strategy | Potential Application Area |

| Peptidomimetic | Peptide coupling and esterification | Drug Discovery |

| Macrocycle | Ring-closing metathesis | Host-Guest Chemistry |

| Fused Heterocycle | Intramolecular cyclization reactions | Materials Science |

Development of Chemical Tags and Derivatization Methods for Analytical Applications (e.g., for chromatographic detection)

For the detection and quantification of this compound in various matrices, derivatization is often necessary, especially for techniques like gas chromatography (GC). The polar nature of the amino and hydroxyl groups makes the parent compound less volatile and prone to peak tailing.

Silylation is a common derivatization technique for both amines and alcohols. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the nitrogen and oxygen atoms with trimethylsilyl (TMS) groups. The resulting TMS derivatives are significantly more volatile and thermally stable, leading to improved chromatographic performance and sharper peaks in GC analysis.

For enhanced detection sensitivity, particularly with electron capture detection (ECD) or mass spectrometry (MS), derivatizing agents containing fluorinated groups can be employed. Reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride will react with the amino and hydroxyl groups to introduce highly electronegative trifluoroacetyl or pentafluorobenzoyl groups, respectively. These derivatives often exhibit excellent chromatographic properties and can be detected at very low concentrations. The choice of derivatization reagent will depend on the specific analytical requirements, such as the desired level of sensitivity and the nature of the sample matrix.

| Derivative Type | Derivatizing Reagent | Analytical Technique | Advantage |

| Trimethylsilyl (TMS) ether/amine | BSTFA or MSTFA | GC-MS, GC-FID | Increased volatility and thermal stability |

| Trifluoroacetyl (TFA) ester/amide | Trifluoroacetic Anhydride (TFAA) | GC-ECD, GC-MS | Enhanced sensitivity |

| Pentafluorobenzoyl (PFB) ester/amide | Pentafluorobenzoyl Chloride | GC-ECD, GC-MS | High sensitivity for trace analysis |

Applications As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules

The structural complexity and multiple functional groups of 1-Amino-4-methoxy-4-methylpentan-3-ol make it a significant building block for the synthesis of more intricate molecules. evitachem.com The presence of both an amine and an alcohol functionality is a crucial feature for synthetic applications. evitachem.com These groups can be selectively modified, allowing the molecule to be incorporated into larger structures in a controlled manner.

The primary amine (-NH2) serves as a nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. The secondary alcohol (-OH) group can be oxidized to a ketone, esterified, or converted into an ether, providing further pathways for molecular elaboration. This dual reactivity allows for the sequential or orthogonal construction of complex scaffolds. Its branched alkyl chain also contributes to the three-dimensional complexity of the final products. whiterose.ac.uk

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Potential Reactions | Resulting Structure |

| Primary Amine | C1 | Acylation, Alkylation, Reductive Amination | Amide, Substituted Amine |

| Secondary Alcohol | C3 | Oxidation, Esterification, Etherification | Ketone, Ester, Ether |

| Methoxy (B1213986) Group | C4 | Ether cleavage (under harsh conditions) | Tertiary Alcohol |

Role in the Synthesis of Chiral Pharmaceuticals and Biologically Active Compounds

Chirality is a critical factor in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and toxicities. nih.gov The synthesis of single-enantiomer drugs is therefore of paramount importance in the pharmaceutical industry. nih.gov this compound possesses a chiral center at the C3 position (the carbon bearing the hydroxyl group), making it a valuable chiral building block for asymmetric synthesis. nih.gov

By using an enantiomerically pure form of this amino alcohol, chemists can introduce a specific stereochemistry into a target drug molecule. Chiral amino alcohols are well-established intermediates in the synthesis of various pharmaceuticals. nih.govrsc.org The defined spatial arrangement of the amine and hydroxyl groups can be used to control the stereochemical outcome of subsequent reactions or to interact specifically with chiral biological targets like enzymes and receptors. nih.gov Biocatalytic methods, which employ enzymes, are often used to produce such chiral intermediates under mild conditions with high enantioselectivity. nih.gov

Table 2: Potential Application in Chiral Drug Synthesis

| Drug Class | Rationale for Use |

| Protease Inhibitors | The amino alcohol motif can mimic the transition state of peptide hydrolysis. |

| Beta-blockers | Many beta-blockers contain a chiral amino alcohol side chain essential for activity. |

| Antiviral Agents | Chiral intermediates are crucial for the synthesis of nucleoside and non-nucleoside analogs. |

| Antibiotics | The stereochemistry of building blocks dictates the final structure and efficacy of many complex antibiotics. |

Precursor for Heterocyclic Compound Synthesis (e.g., pyrimidine (B1678525), quinoline (B57606) derivatives)

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are foundational structures in medicinal chemistry. mdpi.com Pyrimidine and quinoline derivatives, in particular, are present in a wide array of biologically active compounds, including anticancer and antiviral agents. mdpi.comnih.gov The 1,3-amino alcohol functionality within this compound makes it a suitable precursor for constructing various heterocyclic rings.

For instance, the primary amine can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidine rings. nuph.edu.ua Similarly, the synthesis of quinoline derivatives can be achieved through reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone; the amino group of this compound could be incorporated into related synthetic strategies. organic-chemistry.org The specific substitution pattern of the amino alcohol would lead to novel, highly functionalized heterocyclic derivatives.

Table 3: Heterocycle Synthesis Pathways

| Target Heterocycle | Required Co-reactant Type | Reaction Principle |

| Pyrimidine | β-Dicarbonyl compound (e.g., acetylacetone) | Condensation with the amine group to form the six-membered ring. |

| Quinoline | ortho-aminoaryl ketone/aldehyde | The amine group acts as the nitrogen source in a cyclocondensation reaction. |

| Oxazine | Aldehyde or Ketone | Intramolecular or intermolecular cyclization involving both the amine and alcohol groups. |

| Pyrrole | γ-Dicarbonyl compound | Paal-Knorr synthesis via condensation with the primary amine. |

Application in the Synthesis of Peptide Mimetics and Modified Peptidomimetics

While peptides have significant therapeutic potential, their use as drugs is often limited by poor metabolic stability and low oral bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. A common strategy is to replace standard α-amino acids with non-natural building blocks, such as β-amino acids or other structural motifs, to increase resistance to enzymatic degradation. nih.gov

This compound can be viewed as a γ-amino alcohol, a class of compounds that can be incorporated into peptide backbones to induce specific conformations or introduce novel side-chain functionalities. Its structure can replace a dipeptide unit, altering the conformational flexibility of the peptide chain and potentially enhancing its interaction with biological receptors. The hydroxyl group can form additional hydrogen bonds, while the bulky, methoxy-containing side chain can provide unique steric and electronic interactions.

Table 4: Structural Comparison with a Dipeptide Unit

| Feature | Natural Dipeptide (e.g., Ala-Gly) | This compound Unit |

| Backbone | Two amide bonds | One amide bond (when incorporated) |

| Side Chains | Methyl (Alanine), Hydrogen (Glycine) | Complex C4H10O (methoxy-methyl-ethyl) group |

| Hydrogen Bonding | Amide N-H and C=O groups | Amide groups, plus free hydroxyl (-OH) group |

| Conformational Flexibility | Rotation around φ, ψ, and ω bonds | More constrained due to the alkyl backbone |

| Susceptibility to Proteases | Cleavable at the peptide bond | Resistant to standard proteases |

Exploration of Industrial Applications in Fine Chemical Production

In the broader chemical industry, this compound is a candidate for use in the production of fine and specialty chemicals. evitachem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. The polyfunctionality of this amino alcohol makes it a versatile intermediate for creating high-value products.

Industrial production would focus on developing optimized and scalable synthetic routes to ensure high yield and purity. Beyond pharmaceuticals, its structure could be integrated into the synthesis of novel polymers, where the amine and alcohol groups can participate in polymerization reactions. It could also be used to create specialized surfactants, chelating agents, or as a component in the synthesis of dyes and pigments. The exploration of these applications depends on the cost-effectiveness of its synthesis and the unique properties it imparts to the final products.

Table 5: Potential Industrial Sectors and Applications

| Industrial Sector | Potential Role of this compound |

| Pharmaceuticals | Chiral building block for active pharmaceutical ingredients (APIs). evitachem.com |

| Agrochemicals | Intermediate for the synthesis of complex pesticides or herbicides. |

| Polymers/Materials | Monomer or cross-linking agent for specialty polymers and resins. |

| Fine Chemicals | Precursor for fragrances, dyes, or other high-value chemical products. |

Computational and Theoretical Investigations of this compound

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific computational and theoretical studies focused solely on the chemical compound This compound . While general methodologies for computational chemistry are well-established, detailed research findings, including data tables and in-depth analyses as requested, are not available for this particular molecule.

General principles of computational chemistry allow for the theoretical investigation of various molecular properties. Methodologies such as quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are routinely used to explore molecular geometry, conformational landscapes, electronic structures, and to predict spectroscopic data. However, without specific published research on this compound, any discussion would be purely hypothetical and not based on detailed, peer-reviewed findings.

For a comprehensive analysis as outlined in the request, dedicated computational studies would need to be performed. Such studies would involve:

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations:If the molecule is being investigated for its potential as a ligand, these simulations could predict its binding affinity and interaction with a target protein.

The absence of such specific data in the public domain prevents the generation of a detailed and scientifically accurate article as requested. The scientific community has not yet published in-depth computational research on 1-Amino-4-methoxy-4-methylpentan-3-ol that would provide the necessary data for the outlined sections.

Advanced Characterization and Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (e.g., 2D-NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. numberanalytics.comomicsonline.org For a molecule with the complexity of "1-Amino-4-methoxy-4-methylpentan-3-ol," which contains multiple chiral centers and diastereotopic protons, one-dimensional (1D) NMR (¹H and ¹³C) would be supplemented with two-dimensional (2D) NMR techniques to resolve signal overlap and establish connectivity. omicsonline.orgweebly.com

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (H-H) coupling networks. numberanalytics.com This technique would reveal the connectivity between adjacent protons, allowing for the assignment of the proton signals along the carbon backbone of the molecule. For instance, the proton on the carbon bearing the hydroxyl group (C3) would show a correlation to the protons on the adjacent methylene (B1212753) group (C2), which in turn would correlate with the protons on the methylene group adjacent to the amine (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. libretexts.orgyoutube.com NOESY experiments would reveal through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. libretexts.org This would be particularly useful in determining the relative stereochemistry of the two chiral centers at C3 and C4. For example, the spatial relationship between the proton on C3 and the methyl groups on C4 could be established, aiding in the assignment of syn or anti diastereomers. Key NOESY correlations would be expected between protons on the C4-methyl groups and the C3-hydroxyl proton, as well as with the protons on C2 and C5. researchgate.net

The following table outlines the predicted ¹H NMR chemical shifts for "this compound," based on typical values for similar functional groups.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations | Expected NOESY Correlations |

| H1 (CH₂-N) | ~2.8 - 3.2 | Triplet | H2 | H2, -NH₂ |

| H2 (CH₂-C3) | ~1.5 - 1.9 | Multiplet | H1, H3 | H1, H3, H5 |

| H3 (CH-OH) | ~3.5 - 4.0 | Multiplet | H2 | H2, H5, C4-CH₃ |

| H5 (C(CH₃)₂) | ~0.9 - 1.2 | Doublet | H3 | H2, H3, OCH₃ |

| C4-CH₃ | ~1.1 - 1.3 | Singlet | - | H3, OCH₃ |

| OCH₃ | ~3.2 - 3.5 | Singlet | - | H5, C4-CH₃ |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet | - | H1 |

| -OH | ~2.0 - 4.0 (broad) | Singlet | - | H3 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scispace.com For "this compound" (molecular formula C₇H₁₇NO₂), HRMS would be used to determine the exact mass of the molecular ion, which would be expected to be within a very narrow tolerance of the calculated theoretical mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. nih.gov This information is valuable for structural confirmation and for the identification of related compounds in complex mixtures. The fragmentation of amino alcohols is often characterized by specific cleavage patterns. nih.govnih.govlibretexts.org

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. libretexts.org For "this compound," this could result in the loss of a methyl group or an ethylamine (B1201723) fragment.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols. libretexts.org

Loss of Methoxy (B1213986) Group: Cleavage of the C-O bond of the methoxy group could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule.

The following table summarizes the predicted major fragments for "this compound" in a positive ion mode ESI-MS/MS experiment.

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| [M+H]⁺ | C₇H₁₈NO₂⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₇H₁₆N⁺ | Dehydration |

| [M+H - CH₃OH]⁺ | C₆H₁₄N⁺ | Loss of methanol |

| [M+H - C₂H₅N]⁺ | C₅H₁₃O₂⁺ | Alpha-cleavage at C2-C3 bond |

| [M+H - C₃H₇O]⁺ | C₄H₁₁NO⁺ | Cleavage of C3-C4 bond |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC on chiral stationary phases, GC-MS with chiral columns)

Given the presence of two chiral centers in "this compound," the determination of its enantiomeric purity is of significant importance. Chiral chromatography is the primary method for separating and quantifying enantiomers. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used technique for the enantioseparation of chiral compounds, including amino alcohols. oup.comnih.govresearchgate.netoup.comchromatographyonline.com The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. For "this compound," a variety of CSPs could be effective, such as those based on cyclodextrins or polysaccharide derivatives. researchgate.netchromatographyonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: GC-MS with a chiral column is another powerful technique for enantiomeric excess determination, particularly for volatile compounds. nih.govnih.govnih.govuni-tuebingen.de Prior to analysis, the amino and hydroxyl groups of "this compound" would likely require derivatization to increase volatility and improve chromatographic performance. nih.govnih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. nih.gov The derivatized enantiomers would then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. nih.govrsc.orgyoutube.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H, N-H, C-O, and C-N functional groups. youtube.comlibretexts.orglibretexts.orgyoutube.comyoutube.com The O-H stretching vibration of the alcohol would appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org The N-H stretching of the primary amine would typically appear as two sharp peaks in the 3300-3500 cm⁻¹ region. youtube.comyoutube.com The C-O stretching of the alcohol and ether functionalities would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. youtube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for nonpolar groups and symmetric vibrations. acs.org The Raman spectrum of "this compound" would also show bands corresponding to the various functional groups, and the combination of IR and Raman data can provide a more complete vibrational analysis. mdpi.com Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions, such as temperature or solvent polarity, or by comparing experimental spectra with theoretical calculations for different conformers. nih.govrsc.org

The following table summarizes the expected key vibrational frequencies for "this compound."

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak, broad) |

| N-H (Primary Amine) | Stretching | 3300-3500 (two sharp peaks) | 3300-3500 (medium) |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C-O (Alcohol) | Stretching | 1000-1200 | 1000-1200 |

| C-O (Ether) | Stretching | 1050-1150 | 1050-1150 |

| C-N (Amine) | Stretching | 1020-1250 | 1020-1250 |

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netusm.edustackexchange.comthieme-connect.desoton.ac.uk Since "this compound" is likely a liquid or low-melting solid at room temperature, it would need to be converted into a crystalline derivative suitable for X-ray diffraction analysis. stackexchange.com

This can be achieved by reacting the amino or hydroxyl group with a chiral derivatizing agent that is itself crystalline and contains a heavy atom. researchgate.netusm.edu The presence of a heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects. thieme-connect.de For example, the amino group could be reacted with a chiral carboxylic acid to form a diastereomeric salt or amide. Once a suitable single crystal is obtained, X-ray diffraction analysis would provide the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the R/S configuration at both chiral centers, C3 and C4. usm.eduthieme-connect.de

Challenges and Future Research Directions

Development of More Efficient, Selective, and Sustainable Synthetic Routes

There is no publicly available information detailing synthetic routes for 1-Amino-4-methoxy-4-methylpentan-3-ol. Research into analogous compounds suggests that multi-step synthesis would likely be required, potentially starting from precursors such as 1-Methoxy-4-methylpentan-3-one. However, without experimental data, any proposed pathway remains speculative. The development of efficient, selective, and sustainable methods would be a primary and foundational area of research should interest in this compound emerge.

Expanding the Scope of Novel Derivatization Reactions and Applications

The potential for creating novel derivatives of this compound is currently theoretical. The amino and hydroxyl functional groups present in the molecule offer reactive sites for a variety of chemical modifications. However, no specific derivatization reactions or applications of any resulting compounds have been reported.

Discovery of New Catalytic Applications and Ligand Designs

The structure of this compound, containing both a nitrogen and an oxygen atom, suggests it could potentially act as a bidentate ligand in coordination chemistry. Such ligands are valuable in the development of catalysts for various organic transformations. Nevertheless, there is no evidence in the current literature of this compound being used in any catalytic capacity or as a basis for ligand design.

Exploration of New Synthetic Targets and Material Science Applications Incorporating the Compound

The incorporation of this compound into new synthetic targets or advanced materials is an area that remains to be explored. Its specific combination of functional groups could theoretically impart unique properties to polymers or other materials. However, no research has been published in this domain.

Addressing Scalability and Economic Viability for Broader Research and Potential Industrial Applications

Given the lack of established synthetic methods for this compound, any discussion of its scalability and economic viability is premature. These considerations would only become relevant following the development of a reliable and efficient synthesis and the identification of a compelling application for the compound or its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.